2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
Description
Overview of Piperidine-Based Amine Chemistry in Contemporary Academic Research
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in chemistry. nih.gov Piperidine-containing compounds are among the most important synthetic fragments for the design and construction of drugs. nih.gov This prevalence is due to the wide spectrum of pharmacological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, and anti-diabetic properties. ijnrd.org
In contemporary academic research, piperidine and its derivatives are explored for a multitude of purposes. They are highly versatile compounds that can serve as solvents and bases in chemical reactions. ijnrd.org A significant area of study involves the development of novel synthetic routes to access substituted piperidines, as the position and nature of substituents can dramatically influence a molecule's properties. nih.gov For instance, recent studies have exploited the catalytic activity of zinc(II) compounds in the nucleophilic addition of piperidine derivatives to nitriles to form amidines, showcasing the ongoing innovation in the application of these amines. rsc.orgrsc.org The functionalization of piperidine scaffolds continues to be a key strategy for generating molecular diversity in the pursuit of new bioactive compounds. taylorandfrancis.com
Significance of Aliphatic Amine Scaffolds in Molecular Design and Synthesis
Aliphatic amines are organic compounds containing a primary aliphatic amine group and are considered fundamental building blocks in molecular design. foodb.ca These structures serve as versatile scaffolds or "hubs" for the covalent attachment of various functional groups, enabling the construction of complex, multifunctional molecules. mdpi.com The concept of a molecular scaffold is central to drug discovery, where a core structure is systematically modified to explore its biological activity. nih.gov
The primary amine group is of particular importance due to its reactivity, allowing for a wide range of chemical transformations such as reductive amination and acylation to form new carbon-nitrogen bonds. nih.gov The spatial arrangement of the aliphatic chain and the amine group dictates the three-dimensional shape of the resulting molecule, which is a critical factor for its interaction with biological targets. Modern synthetic strategies, including the visible-light-induced functionalization of sp3 C-H bonds in alkyl amines, are expanding the toolkit for elaborating on these scaffolds to create novel molecular architectures for drug libraries. acs.org
Rationale for Investigating 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine as a Research Compound
The rationale for investigating this compound stems from its distinct molecular architecture, which merges the features of both piperidine and aliphatic amine chemistries. The compound's structure features a 3-methylpiperidine (B147322) unit, which introduces a chiral center and steric bulk, properties that are highly valuable in asymmetric synthesis and catalysis.
Furthermore, the molecule possesses a 1,2-diamine framework embedded within a neopentyl backbone (a central carbon atom attached to two methyl groups, a CH₂NH₂ group, and the piperidine nitrogen). This arrangement, with its inherent steric hindrance around the tertiary amine and the adjacent primary amine, suggests its potential as a specialized chelating ligand for metal ions. Such ligands are crucial in the development of novel catalysts for a variety of chemical transformations. The commercial availability of this compound specifically for research purposes underscores its perceived value as a tool or building block in academic and industrial laboratories. scbt.comsapphirebioscience.com
Scope and Objectives of Academic Research on the Compound and its Structural Analogues
The primary objective of research involving this compound is to explore its synthetic utility and characterize its chemical properties. A key area of investigation is its application as a novel scaffold for building libraries of diverse compounds for screening in drug discovery programs. nih.gov
Another significant research avenue is the study of its coordination chemistry. The specific geometry and electronic properties of the metal complexes it forms could lead to the development of new catalysts for stereoselective reactions.
The scope of research naturally extends to the synthesis and evaluation of its structural analogues. This involves systematically modifying the compound's structure to understand structure-property relationships. Areas of exploration could include:
Varying the position and identity of the substituent on the piperidine ring.
Altering the length or branching of the aliphatic chain that links the two nitrogen atoms.
Derivatizing the primary amine group to create new functionalities. For example, research on related piperidine structures has involved the synthesis of hydrazide derivatives from a primary amine to explore their chemical and biological properties. researchgate.net
The broader interest in the core propanamine scaffold is highlighted by research into related compounds, such as 2-methyl-1-substituted phenyl-2-propanamine, for pharmaceutical applications, indicating the potential for this class of molecules. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-12(7-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVSIJWAXFLXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 Methyl 2 3 Methylpiperidin 1 Yl Propan 1 Amine
Precursor Identification and Retrosynthetic Analysis for the Piperidine (B6355638) and Propanamine Moieties
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. amazonaws.comscitepress.org This process helps in planning a logical synthetic route. amazonaws.com For 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine, the most logical disconnection is at the C-N bond between the propanamine side chain and the piperidine nitrogen.
This primary disconnection breaks the molecule into two key synthons: the 3-methylpiperidine (B147322) cation and the 2-methyl-2-aminopropan-anion. These idealized fragments correspond to readily accessible chemical precursors.
Piperidine Moiety Precursor: 3-Methylpiperidine. This is a commercially available secondary amine. Its synthesis can be achieved through various methods, including the catalytic cyclization of 2-methyl-1,5-diaminopentane over catalysts like activated Al₂O₃ or zeolites. google.com Another common route is the hydrogenation of 3-methylpyridine (B133936) (3-picoline), which is a readily available starting material derived from coal tar. odu.edu
Propanamine Moiety Precursor: A synthon for the propanamine portion requires a 2-methyl-2-aminopropan-1-yl group attached to a suitable leaving group for an alkylation reaction, or a carbonyl equivalent for reductive amination. A practical precursor is 2-amino-2-methyl-1-propanol (B13486), which can be synthesized from 2-nitropropane (B154153) and formaldehyde, followed by reduction. guidechem.com Alternative syntheses for 2-amino-2-methyl-1-propanol involve the reaction of isobutene, chlorine, and acetonitrile (B52724) followed by hydrolysis. google.com

Direct Synthetic Routes to this compound
Several classical and modern synthetic methods can be employed to construct the target tertiary amine from the identified precursors.
Direct N-alkylation is a fundamental method for forming C-N bonds. This approach involves the reaction of the nucleophilic nitrogen of 3-methylpiperidine with an electrophilic carbon atom on the propanamine precursor.
A plausible route would start with a protected form of 2-amino-2-methyl-1-propanol. The primary amine must be protected (e.g., as a phthalimide, Boc, or Cbz derivative) to prevent self-alkylation. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or a halide (e.g., by using SOCl₂ or PBr₃). The subsequent Sₙ2 reaction with 3-methylpiperidine, followed by deprotection of the primary amine, would yield the final product.
Table 1: Proposed N-Alkylation Route
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This one-pot reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. libretexts.org
For the synthesis of the target molecule, 3-methylpiperidine would be reacted with a suitable carbonyl precursor, such as 1-amino-2-methyl-2-oxopropane (aminoacetone's dimethyl derivative). The primary amine of the ketone would need to be appropriately protected. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a hydride reagent. libretexts.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reducing agents for this transformation as they are selective for the iminium ion over the ketone. libretexts.orgyoutube.com
Table 2: Proposed Reductive Amination Route
wikipedia.orgWhile Grignard reagents are typically used for C-C bond formation, their direct application to form the C-N bond in the target molecule is not a standard approach. However, they are instrumental in the synthesis of the precursors. For instance, a Grignard reaction could be envisioned to construct the carbon skeleton of a more complex precursor. An example from the literature shows the synthesis of a related compound, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, where a Grignard reaction is a key step in building the side chain before the amine is introduced. researchgate.net For the target molecule, this approach is less direct than alkylation or reductive amination.
Modern organic synthesis has introduced advanced methods for forming tertiary amines. rsc.org Palladium-catalyzed coupling reactions, for example, have emerged as a powerful tool. europeanpharmaceuticalreview.comnews-medical.net A notable development is the allylic C-H amination cross-coupling reaction, which can form tertiary amines from hydrocarbons (olefins) and secondary amines using a palladium/SOX catalyst. news-medical.netacs.org While not directly applicable to the saturated propanamine side chain, this illustrates the type of modern C-N bond-forming strategies that could potentially be adapted. Other metal-catalyzed reactions can also facilitate the synthesis of hindered tertiary amines. rsc.org
Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives
The target molecule possesses a chiral center at the 3-position of the piperidine ring. Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure forms requires either starting with a chiral precursor or separating the enantiomers after synthesis.
Stereoselective synthesis of substituted piperidines is an active area of research. Methods include catalytic asymmetric hydrogenation of substituted pyridines or dearomatization/cyclization reactions. nih.govmdpi.com For example, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov
A more common approach for obtaining a single enantiomer of 3-methylpiperidine is through the resolution of its racemic mixture. Chiral resolution is a process that separates a racemate into its individual enantiomers. wikipedia.org
Common techniques include:
Diastereomeric Salt Formation: The racemic 3-methylpiperidine is reacted with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org The resolved salt is then treated with a base to liberate the enantiomerically pure amine.
Enzymatic Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols and amines. researchgate.net For instance, a racemic piperidine derivative can be acylated using a lipase (B570770) like Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer at a much faster rate, allowing the acylated product and the unreacted enantiomer to be separated. nih.gov This technique has been successfully applied to resolve various disubstituted piperidines. nih.gov
Table 3: Chiral Resolution Techniques for Piperidine Derivatives
Candida antarcticaOnce enantiomerically pure (R)- or (S)-3-methylpiperidine is obtained, it can be used in the synthetic routes described in section 2.2 to produce the corresponding enantiomer of this compound.
Chemical Modifications and Analogue Generation of this compound
The structural scaffold of this compound presents multiple sites for chemical modification, enabling the systematic generation of analogues to explore structure-activity relationships (SAR). Derivatization strategies can be broadly categorized by modifications to the piperidine ring, alterations of the propanamine side chain, and bioisosteric replacements within the core structure.
N-Substitution and Alkylation of the Piperidine Ring
The piperidine ring contains a tertiary amine nitrogen, which is a key site for substitution. While it is already part of a tertiary amine, further alkylation can occur to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge, which significantly alters the physicochemical properties of the molecule, such as its solubility, polarity, and ability to cross cell membranes.
Standard N-alkylation procedures can be employed, typically involving the reaction of the parent molecule with an alkyl halide (e.g., methyl iodide, ethyl bromide). researchgate.net The reaction is often carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). researchgate.net To drive the reaction, a base may be used, although for quaternization of a tertiary amine, the reaction can proceed without an additional base. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex functionalized groups.
For instance, the quaternization of N-methylpiperidines with phenacyl halides in acetonitrile is a well-established procedure that yields N-phenacylpiperidinium salts. cdnsciencepub.com A similar strategy could be applied to this compound to introduce diverse functionalities. The stereochemistry of the existing methyl group at the 3-position of the piperidine ring can influence the approach of the alkylating agent, potentially leading to a mixture of diastereomers.
Modifications of the Propanamine Side Chain
The primary amine of the propanamine side chain is a versatile functional group for analogue generation. It can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-sulfonylation.
N-Alkylation: Secondary and tertiary amines can be formed from the primary amine via reductive amination. This two-step, one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. This method allows for the introduction of a wide array of alkyl and aryl substituents. Direct alkylation with alkyl halides is also possible but can be harder to control, often leading to mixtures of mono- and di-alkylated products.
N-Acylation: The primary amine can react with acyl chlorides or carboxylic anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to form stable amide derivatives. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties and conformation of the side chain.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. Similar to amides, sulfonamides can participate in hydrogen bonding and are generally stable to metabolic degradation.
The neopentylamine (B1198066) core, (CH₃)₃CCH₂NH₂, is a key feature of the side chain. wikipedia.org The gem-dimethyl group adjacent to the primary amine sterically hinders the nitrogen, which can influence the reaction rates of the aforementioned modifications. researchgate.net
Heteroatom Incorporations and Bioisosteric Replacements in the Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its intended biological activity. nih.gov This involves substituting a functional group or a part of the scaffold with another group of similar size, shape, and electronic character. For this compound, several bioisosteric replacements can be envisioned.
Piperidine Ring Bioisosteres: The 3-methylpiperidine ring is a common motif in pharmaceuticals, but it can be replaced with other cyclic structures to improve properties such as metabolic stability or selectivity. Both carbocyclic and other heterocyclic rings can serve as bioisosteres. blumberginstitute.org For example, replacing the piperidine with uncharged bioisosteres like 5-(hydroxymethyl)isoxazol-3-yl has been explored in other molecular contexts. acs.org Spirocyclic amines, such as 2-azaspiro[3.3]heptane, have also been developed as novel piperidine bioisosteres. enamine.net
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Piperidine | Pyrrolidine | Alters ring size and conformational flexibility. |
| Azetidine | Reduces ring size, potentially altering vector positioning of substituents. blumberginstitute.org | |
| Morpholine / Thiomorpholine | Incorporates a heteroatom (O or S) to modulate solubility and polarity. | |
| 2-Azaspiro[3.3]heptane | Maintains overall shape while improving pharmacokinetic properties. enamine.net |
Gem-Dimethyl Group Bioisosteres: The gem-dimethyl group on the propanamine side chain provides steric bulk and can block metabolic oxidation at the adjacent carbon. researchgate.net However, it also increases lipophilicity. Replacing this group can fine-tune the molecule's pharmacokinetic profile. Oxetane rings are particularly useful replacements as they have a similar size and tetrahedral geometry but reduce lipophilicity and are less susceptible to CYP oxidation. nih.govpressbooks.pub
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| gem-Dimethyl | Cyclopropyl | Introduces rigidity and alters electronic properties. |
| Oxetane | Reduces lipophilicity, can act as a hydrogen bond acceptor, and improves metabolic stability. nih.govpressbooks.pub | |
| Dimethylsulfone | Serves as a stable, polar replacement for other groups, shown to be an effective bioisostere in certain scaffolds. nih.govacs.org |
Heteroatom Incorporation: Beyond complete ring replacements, the incorporation of heteroatoms (O, S, N) into the carbon scaffold can significantly impact molecular properties. For example, replacing a methylene (B1212753) (-CH₂-) group in a linker with an oxygen atom (ether linkage) can increase polarity and flexibility. Furthermore, heterocycles like 1,2,4-oxadiazoles are often used as metabolically stable bioisosteres for amide or ester functionalities that could be introduced via modification of the primary amine. researchgate.net
Advanced Structural Characterization and Spectroscopic Analysis of 2 Methyl 2 3 Methylpiperidin 1 Yl Propan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a detailed map of the proton and carbon framework of 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine can be constructed.
The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals would correspond to the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom.
Based on the analysis of structurally similar compounds, such as 3-methylpiperidine (B147322) and N-tert-butyl derivatives, the predicted chemical shifts (in ppm, relative to a TMS standard) are detailed below. The numbering scheme used for assignment is provided in the molecular structure diagram.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₂-NH₂ | ~ 2.5 - 2.7 (s) | ~ 45 - 50 |
| 2 | -C(CH₃)₂- | --- | ~ 58 - 62 |
| 3 | -C(CH₃ )₂- | ~ 1.0 - 1.2 (s) | ~ 22 - 26 |
| 1' (Piperidine N) | --- | --- | --- |
| 2' (Piperidine CH₂) | -CH₂- | ~ 2.7 - 2.9 (m) | ~ 55 - 60 |
| 3' (Piperidine CH) | -CH- | ~ 1.6 - 1.8 (m) | ~ 30 - 35 |
| 4' (Piperidine CH₂) | -CH₂- | ~ 1.5 - 1.7 (m) | ~ 25 - 30 |
| 5' (Piperidine CH₂) | -CH₂- | ~ 1.1 - 1.3 (m) | ~ 24 - 28 |
| 6' (Piperidine CH₂) | -CH₂- | ~ 2.0 - 2.2 (m) | ~ 53 - 58 |
| 3'-CH₃ | -CH₃ | ~ 0.8 - 0.9 (d) | ~ 18 - 22 |
| -NH₂ | -NH₂ | ~ 1.5 - 2.5 (br s) | --- |
Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, m = multiplet, br s = broad singlet.
To unambiguously assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. youtube.comsdsu.edu For this compound, key COSY correlations would be observed between the protons within the 3-methylpiperidine ring, confirming their adjacent relationships. For instance, the proton at C3' would show cross-peaks to its neighbors at C2', C4', and the methyl group protons (3'-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.comsdsu.edu This powerful technique allows for the direct assignment of each carbon signal based on the chemical shift of the proton(s) attached to it. For example, the carbon signal predicted around 18-22 ppm would show a cross-peak to the doublet proton signal around 0.8-0.9 ppm, confirming its identity as the 3'-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically two or three bond, ²J or ³J) correlations between protons and carbons. youtube.comsdsu.edu HMBC is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:
A correlation from the singlet protons of the gem-dimethyl group (Position 3) to the quaternary carbon (C2) and the aminomethyl carbon (C1).
Correlations from the protons on the piperidine (B6355638) ring (e.g., H2' and H6') to the quaternary carbon of the propanamine moiety (C2), which definitively establishes the connection point between the two main structural units.
Together, these 2D NMR techniques provide a robust and detailed confirmation of the complete covalent structure and relative stereochemistry of the molecule.
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) spectroscopy can characterize the compound in its crystalline or amorphous solid forms. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline arrangements with different physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, one can gain insights into the molecular packing, conformation, and dynamics within the crystal lattice. For amine compounds, ssNMR is also effective in characterizing different salt forms.
Mass Spectrometry Investigations for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₂₂N₂), the expected exact mass for the protonated molecular ion [M+H]⁺ can be calculated.
Molecular Formula: C₁₀H₂₂N₂
Calculated Monoisotopic Mass (Neutral): 170.1783 amu
Calculated Exact Mass of [M+H]⁺: 171.1861 amu
Observing a signal at m/z 171.1861 in an HRMS analysis would confirm the elemental composition of C₁₀H₂₂N₂ with high confidence.
In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uklibretexts.orgmiamioh.edu For amines, the most common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu
For this compound, two primary sites for alpha-cleavage exist: adjacent to the piperidine nitrogen and adjacent to the primary amine nitrogen.
Predicted Major Fragment Ions in Mass Spectrometry
| Proposed Fragment Structure | Fragmentation Pathway | Predicted m/z |
| [C₉H₁₉N₂]⁺ | Loss of a methyl radical (•CH₃) from the quaternary center | 155 |
| [C₆H₁₂N]⁺ | Cleavage of the C2-N(piperidine) bond, forming the 3-methylpiperidine iminium ion | 98 |
| [C₅H₁₀N]⁺ | Ring-opening fragmentation of the piperidine moiety | 84 |
| [CH₄N]⁺ | Cleavage of the C1-C2 bond, forming the methaniminium (B15471056) ion (CH₂=NH₂⁺) | 30 |
Note: The relative abundance of these fragments can vary depending on the ionization method and energy.
The most characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage to form the stable 3-methylpiperidine iminium ion (m/z 98). The observation of this specific set of fragment ions provides strong corroborating evidence for the proposed molecular structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
The infrared and Raman spectra of this compound are expected to exhibit characteristic vibrational modes corresponding to its primary amine and tertiary amine functionalities, as well as its aliphatic hydrocarbon backbone. The analysis of these spectra would be crucial for the identification of the compound and the elucidation of its molecular structure.
Predicted Infrared (IR) and Raman Active Vibrational Modes:
The primary amine group (-NH₂) is expected to show distinct stretching and bending vibrations. In the IR spectrum, two medium-to-weak absorption bands corresponding to the asymmetric and symmetric N-H stretching vibrations are anticipated in the range of 3300-3500 cm⁻¹. escholarship.org A broader absorption in this region might indicate hydrogen bonding. rsc.org The N-H bending (scissoring) vibration is expected to appear around 1590-1650 cm⁻¹. nih.gov
The tertiary amine of the piperidine ring will not exhibit N-H vibrations. However, the C-N stretching vibrations for both the tertiary amine within the ring and the C-N bond of the propan-1-amine moiety are expected to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1250 cm⁻¹.
The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the piperidine ring and the propanamine chain will be prominent in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1350-1480 cm⁻¹ range.
Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the C-C backbone vibrations and the symmetric C-H stretching modes. cardiff.ac.uk
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400-3500 | Weak to Medium |
| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3300-3400 | Weak to Medium |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 | Medium |
| Tertiary Amine (Piperidine) | C-N Stretch | 1000-1250 | Medium |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Strong |
| Aliphatic C-H | C-H Bend | 1350-1480 | Medium |
X-ray Crystallography and Solid-State Structural Analysis (if crystalline material is obtained)
Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. Based on studies of related piperidine derivatives, several key structural features can be predicted. nih.govacs.org
The piperidine ring is expected to adopt a stable chair conformation. acs.org The substituents on the ring, particularly the bulky 2-methyl-2-aminopropyl group on the nitrogen and the methyl group at the 3-position, will have preferred orientations to minimize steric hindrance. The large N-substituent would likely occupy an equatorial position to avoid unfavorable steric interactions.
Predicted Crystallographic Parameters (Hypothetical):
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Conformation | Piperidine ring in a chair conformation |
| Key Interactions | Intermolecular N-H···N or N-H···(solvent) hydrogen bonds |
Conformational Analysis and Stereochemical Characterization
The stereochemistry of this compound is determined by the chiral center at the 3-position of the piperidine ring. This gives rise to two enantiomers: (R)-2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine and (S)-2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine.
The large N-substituent, 2-methyl-2-aminopropane, is also expected to preferentially occupy the equatorial position to minimize steric strain. nih.gov Therefore, the most stable conformation of the molecule is predicted to have both the 3-methyl group and the N-substituent in equatorial positions on the chair-form piperidine ring.
Nitrogen inversion at the tertiary amine of the piperidine ring is a possible conformational process, but the energy barrier for this is generally low. rsc.org However, the bulky N-substituent might increase this barrier.
Computational and Theoretical Chemistry Studies of 2 Methyl 2 3 Methylpiperidin 1 Yl Propan 1 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the electronic structure and related properties of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are crucial for predicting molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Optimized Molecular Geometry and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT has proven to be a robust method for optimizing molecular geometries and calculating the energetic properties of a wide range of chemical systems, including piperidine (B6355638) derivatives.
Furthermore, DFT calculations yield important energetic information, such as the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers. By calculating the energies of reactants, products, and transition states, DFT can also be used to predict the thermodynamics and kinetics of chemical reactions involving the title compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical entities.
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. A molecule with a high-energy HOMO is more likely to act as a nucleophile or an electron donor. The spatial distribution of the HOMO indicates the regions of the molecule that are most electron-rich and therefore most susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the "electron-accepting" orbital. A molecule with a low-energy LUMO is more likely to act as an electrophile or an electron acceptor. The distribution of the LUMO highlights the electron-deficient regions of the molecule that are prone to nucleophilic attack.
The HOMO-LUMO energy gap is a crucial parameter derived from FMO analysis. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. For 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO to predict its reactivity towards different reagents.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility, stability, and dynamic behavior of molecules in various environments (e.g., in a vacuum, in a solvent).
The piperidine ring in this compound can exist in different conformations, most notably the chair, boat, and twist-boat forms. Additionally, the substituents on the piperidine ring and the propan-1-amine side chain can rotate, leading to a large number of possible conformers. MD simulations can explore this conformational landscape by simulating the molecule's movements at a given temperature.
An MD simulation would typically involve:
Initialization: Defining the initial positions and velocities of all atoms in the molecule.
Force Field: Using a force field (a set of empirical potential energy functions) to calculate the forces between atoms.
Integration: Integrating the equations of motion to update the positions and velocities of the atoms over small time steps.
By analyzing the trajectory of the atoms over the course of the simulation, one can identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as biological receptors. Studies on substituted piperidines have shown that the conformational preferences can be influenced by factors such as the nature and position of substituents, as well as the surrounding solvent environment researchgate.netnih.govrsc.orgresearchgate.netd-nb.info.
Prediction of Key Physico-Chemical Parameters
Computational methods are widely used to predict various physico-chemical properties of molecules, which are essential for applications in drug discovery and materials science. While experimental data for this compound is scarce, predictions can be made for it and its structural isomers. The following data pertains to the closely related isomer, 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine .
Prediction of Lipophilicity (LogP) and Polar Surface Area (TPSA)
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (like octanol) and a polar solvent (like water). It is a critical parameter in pharmacology as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). For 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, the predicted LogP is 2.09 lookchem.com. This value suggests that the compound is moderately lipophilic.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms peter-ertl.comnih.gov. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration peter-ertl.com. Molecules with a lower TPSA are generally more permeable through biological membranes. The predicted TPSA for 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is 29.26 Ų lookchem.com.
Prediction of Acid Dissociation Constants (pKa) and Protonation States
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter that determines its degree of ionization at a given pH. The molecule contains two nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine in the propan-1-amine side chain—both of which can be protonated.
The protonation state of the molecule will significantly influence its solubility, membrane permeability, and interactions with biological targets. At physiological pH (around 7.4), amines with pKa values above this will exist predominantly in their protonated, charged form. The predicted pKa for the conjugate acid of 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is approximately 10.30 lookchem.com. This high pKa value indicates that at physiological pH, the molecule will be predominantly protonated.
Interactive Data Table: Predicted Physicochemical Properties of 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
| Property | Predicted Value | Significance |
| LogP | 2.09 lookchem.com | Indicates moderate lipophilicity, suggesting a balance between solubility in aqueous and lipid environments. |
| TPSA | 29.26 Ų lookchem.com | A relatively low value, suggesting good potential for membrane permeability. |
| pKa | 10.30 ± 0.10 lookchem.com | Indicates that the compound is a relatively strong base and will be mostly protonated at physiological pH. |
Predicted Collision Cross Section (CCS) Values
The collision cross section (CCS) is a crucial physicochemical property that describes the size and shape of an ion in the gas phase. In conjunction with mass spectrometry, CCS values serve as an additional identifier for small molecules, enhancing the confidence of compound annotation. nih.gov While experimental CCS values can be measured using ion mobility-mass spectrometry (IM-MS), computational methods are increasingly employed to predict these values, especially for novel compounds or when analytical standards are unavailable. nih.govarxiv.org
Various data-driven and theoretical methods are used for CCS prediction. nih.gov Machine learning models, such as those utilizing support vector machines or tools like DarkChem, are trained on large datasets of experimentally determined CCS values to predict the CCS for new structures based on molecular descriptors. arxiv.orgnih.gov The accuracy of these predictions can vary, with median relative errors often falling between 1.5% and 5%, depending on the model, the chemical class, and the ion adduct being considered. nih.govarxiv.org For instance, prediction errors for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts can differ. nih.gov Achieving a low composite error (e.g., below 1%) in CCS prediction can significantly boost specificity in compound identification workflows. arxiv.orgarxiv.org
A specific, experimentally validated or computationally predicted CCS value for this compound is not available in the reviewed literature. However, its theoretical CCS value could be calculated using established prediction tools. The table below illustrates typical prediction errors reported in computational studies for small molecule CCS values, which would be relevant for assessing the confidence of a predicted value for the target compound.
| Prediction Method Type | Adduct Type | Median Relative Error (%) | Percentage of Predictions with <5% Error |
| Machine Learning (SVM-based) | [M+H]⁺ | 1.50 | >92% |
| Machine Learning (SVM-based) | [M+Na]⁺ | 1.82 | >81% |
| General Prediction Tools | Various | 3% - 9% | Not Reported |
This table presents representative data from studies on broad sets of small molecules to provide context for the expected accuracy of CCS predictions. nih.gov
Molecular Docking and Binding Affinity Predictions with Model Macromolecular Targets (Focus on non-clinical molecular interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. frontiersin.org This method is instrumental in understanding the fundamental, non-clinical molecular interactions that can occur between a small molecule and a macromolecular target. frontiersin.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.netf1000research.com The results are often reported as a docking score, with lower numerical values typically indicating a more favorable binding interaction. plos.org
For a compound like this compound, a hypothetical docking study could explore its binding potential with various exemplar macromolecular targets to profile its interaction capabilities. Such targets could include enzymes like α-amylase or acetylcholinesterase, which are often used in computational studies to model ligand-protein interactions. plos.orgresearchgate.net The simulation would predict the most stable binding pose of the compound within the active site of the enzyme and calculate a binding affinity score, providing insights into its potential for molecular recognition.
Following a molecular docking simulation, a detailed ligand-target interaction profile can be generated to characterize the specific non-covalent forces stabilizing the complex. frontiersin.org Computational tools, such as the Protein-Ligand Interaction Profiler (PLIP), can automatically detect and visualize these contacts on an atomic level. nih.gov Understanding these interactions is key to explaining the structural basis for molecular binding.
For this compound, its structural features—including a primary amine group, a tertiary amine within the piperidine ring, and aliphatic methyl groups—dictate the types of interactions it can form. A profile of its binding within a model enzyme's active site would likely involve a combination of the interactions listed in the table below.
| Interaction Type | Description | Potential Moieties on the Ligand | Potential Amino Acid Residues in Binding Pocket |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). frontiersin.orgnih.gov | Primary amine (-NH₂) | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic Contacts | Non-polar interactions between aliphatic or aromatic groups that arise from the tendency of water to exclude non-polar molecules. nih.gov | Methyl groups, piperidine ring methylene (B1212753) groups | Leucine, Valine, Isoleucine, Phenylalanine |
| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. nih.gov | Protonated amine groups (-NH₃⁺) | Aspartic Acid, Glutamic Acid |
| Water Bridges | Interactions mediated by a water molecule that forms hydrogen bonds with both the ligand and the receptor. nih.gov | Amine groups | Polar or charged residues |
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific macromolecular target. nih.gov These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov
A pharmacophore model for a molecule like this compound would abstract its chemical structure into a set of key features responsible for its molecular recognition. Based on its structure, the following pharmacophoric features could be identified as essential for its potential molecular interactions.
| Pharmacophoric Feature | Description | Corresponding Structural Moiety |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. nih.gov | Primary amine (-NH₂) |
| Hydrogen Bond Acceptor (HBA) | A group with a lone pair of electrons capable of accepting a hydrogen atom in a hydrogen bond. nih.gov | Primary amine (-NH₂), Piperidine nitrogen |
| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. nih.gov | Primary amine, Piperidine nitrogen |
| Hydrophobic (H) | A non-polar group that can engage in hydrophobic interactions. | Methyl groups, Aliphatic backbone, Piperidine ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interaction Properties
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific molecular property. nih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules lead to changes in their observed activities. semanticscholar.org
To develop a QSAR model for predicting the molecular interaction properties of a class of compounds including this compound, a dataset of structurally similar molecules with measured activity values would be required. nih.gov For each molecule, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and physicochemical properties. semanticscholar.org Statistical techniques, like multiple linear regression (MLR), are then used to build a model that predicts activity based on the most relevant descriptors. nih.gov Such a model can be used to predict the activity of new, untested compounds and guide the design of molecules with enhanced interaction properties. nih.govresearchgate.net
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties |
| Topological | Wiener Index, Balaban Index | Atomic connectivity and molecular branching |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Partitioning behavior, polarizability |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |
Predicted Spectroscopic Data and Comparison with Experimental Results
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for complementing and interpreting experimental data, aiding in the structural elucidation and confirmation of newly synthesized compounds. While experimental results provide real-world data, predicted spectra serve as a benchmark for comparison.
For this compound, various spectroscopic data can be predicted using quantum mechanical calculations. Methods like Density Functional Theory (DFT) can be used to calculate an optimized molecular geometry, from which properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns can be simulated.
A comparison between the predicted and experimentally obtained spectra is a standard procedure for structural verification. A high degree of correlation between the theoretical and experimental data provides strong evidence for the correct structural assignment of the compound. Specific spectroscopic data for this compound are not available in the reviewed literature, but the table below outlines the types of data that would be generated in such a computational study.
| Spectroscopic Technique | Information Provided | Computational Prediction Method |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Calculation of magnetic shielding tensors to predict chemical shifts (δ). |
| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | Calculation of magnetic shielding tensors to predict chemical shifts (δ). |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | Calculation of harmonic vibrational frequencies corresponding to bond stretching and bending. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural clues from fragmentation patterns. | Simulation of ionization and fragmentation pathways to predict the mass-to-charge ratios (m/z) of the parent ion and its fragments. |
Molecular Interaction and Mechanistic Investigations of 2 Methyl 2 3 Methylpiperidin 1 Yl Propan 1 Amine in Vitro and Biochemical Focus
Studies on Receptor Binding and Affinity in Defined Biochemical Systems
Following a comprehensive search of scientific literature and biochemical databases, no specific studies detailing the receptor binding and affinity of 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine in defined biochemical systems were identified. While the piperidine (B6355638) moiety is a common scaffold in many pharmacologically active compounds with diverse receptor binding profiles, data for this particular compound is not publicly available.
Enzymatic Inhibition and Activation Studies via Biochemical Assays (e.g., purified enzymes, in vitro systems)
There are no publicly available research articles or reports on the enzymatic inhibition or activation properties of this compound. Biochemical assays using purified enzymes or other in vitro systems to determine parameters such as IC₅₀ or Kᵢ values for this compound have not been documented in the accessible scientific literature.
Interaction with Defined Biomolecular Systems (e.g., DNA, lipids, model membranes)
Investigations into the direct interaction of this compound with defined biomolecular systems such as DNA, lipids, or model membranes have not been reported in the scientific literature. Consequently, there is no available data on its potential to bind to or alter the properties of these macromolecules or supramolecular structures.
Structure-Function Relationship Analysis at the Molecular Level in in vitro Systems
A structure-function relationship analysis for this compound at the molecular level is not possible at this time, as there are no published in vitro studies on its biological activity. Such analyses are contingent on the availability of data from a series of structurally related compounds and their corresponding activities, which is currently lacking for this specific molecule.
Biophysical Characterization of Molecular Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There is no evidence in the public domain of biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), having been conducted to characterize the molecular interactions of this compound. Therefore, thermodynamic and kinetic parameters of its potential binding to any biological target are unknown.
Analytical Methodologies for 2 Methyl 2 3 Methylpiperidin 1 Yl Propan 1 Amine in Research Applications
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are central to the analytical chemistry of pharmaceutical and research compounds, offering high-resolution separation for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine. The development of an HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For a basic compound such as this, reversed-phase HPLC is a common starting point. A C18 column is often suitable, and the mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter to control the ionization state of the amine groups and achieve good peak shape.
Detection can be accomplished using a variety of detectors. While the compound lacks a strong chromophore for UV-Vis detection at higher wavelengths, it may exhibit some absorbance at lower wavelengths (e.g., <220 nm). For higher sensitivity and specificity, a mass spectrometer (MS) detector is ideal, leading to an LC-MS method. LC-MS can provide molecular weight information and structural fragmentation patterns, aiding in peak identification and confirmation. unipd.it
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
This table represents a theoretical starting point for method development and would require empirical validation.
Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. ccsknowledge.com Given the molecular weight and structure of this compound, it is expected to have sufficient volatility for GC analysis, possibly after derivatization to improve its chromatographic properties and thermal stability.
A common approach for analyzing amines by GC is to use a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms). swgdrug.org The primary and tertiary amine functionalities might cause peak tailing on standard columns due to interactions with active sites. Therefore, a column specifically designed for amine analysis or derivatization of the amine groups (e.g., by acylation) might be necessary to achieve sharp, symmetrical peaks.
Flame Ionization Detection (FID) is a universal detector for organic compounds and would provide good sensitivity. For more definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method. cfsre.org GC-MS provides a mass spectrum for each chromatographic peak, which serves as a chemical fingerprint for identification. cfsre.org
A potential GC-MS method for the analysis of this compound is described in the table below.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
| Detector | Mass Spectrometer |
| MS Scan Range | 40-500 amu |
This table represents a theoretical starting point for method development and would require empirical validation.
Electrophoretic Techniques for Separation and Characterization
Capillary Electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. Given that this compound has two basic nitrogen atoms, it will be positively charged in acidic buffers. This makes it an excellent candidate for analysis by CE.
The method would involve dissolving the sample in a suitable buffer and injecting it into a fused-silica capillary filled with the same buffer. Application of a high voltage across the capillary would then effect the separation. The choice of buffer pH and composition is crucial for optimizing the separation selectivity. Detection in CE is typically performed by UV-Vis spectrophotometry, although coupling to a mass spectrometer (CE-MS) is also possible for enhanced sensitivity and specificity.
Spectrophotometric Assays for Compound Detection and Quantification
Spectrophotometric methods offer a simpler and often more rapid approach for quantification compared to chromatographic techniques, although they generally lack the same degree of selectivity. ekb.eg The target compound does not possess a significant chromophore, meaning it does not absorb light strongly in the UV-Visible region. Therefore, a direct spectrophotometric assay would likely have poor sensitivity.
To overcome this, derivatization reactions can be employed to introduce a chromophore into the molecule. Primary amines can react with various reagents to produce colored products. For example, reaction with reagents like 2,4-dinitrofluorobenzene (DNFB) or the formation of charge-transfer complexes can yield highly colored species that can be quantified spectrophotometrically. nih.govmdpi.com Such methods, while effective, would need to be carefully validated to ensure that the derivatizing agent reacts specifically and completely with the target compound and that there are no interferences from other components in the sample matrix. researchgate.net
Development of Specific Detection and Quantification Protocols for Research Samples (e.g., for mechanistic studies)
For mechanistic studies in a research setting, it is often necessary to quantify the compound of interest in complex biological or chemical matrices. The development of a specific and validated analytical method is paramount for generating reliable data.
The process would typically begin with the selection of the most appropriate analytical technique. For most applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. Method development would involve optimizing chromatographic conditions to separate the analyte from matrix components and potential metabolites. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.
Once a method is developed, it must be rigorously validated according to established guidelines. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
Linearity: The range over which the instrument response is directly proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.
Stability: The stability of the analyte in the sample matrix under various storage and handling conditions.
By systematically developing and validating a suitable analytical method, researchers can confidently use it to generate high-quality data for mechanistic studies, helping to elucidate the compound's properties and behavior.
Exploration of Non Clinical Research Applications for 2 Methyl 2 3 Methylpiperidin 1 Yl Propan 1 Amine and Its Derivatives
Catalytic Applications in Organic Synthesis
There is no specific information available in the public domain detailing the use of 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine or its derivatives as catalysts in organic synthesis. While sterically hindered amines and piperidine (B6355638) derivatives are known to serve as organocatalysts or ligands in metal-catalyzed reactions, research explicitly demonstrating this capacity for the subject compound could not be located. acs.orgwikipedia.orgacs.org The unique steric and electronic properties conferred by the gem-dimethyl group and the 3-methylpiperidine (B147322) moiety could theoretically be harnessed for asymmetric catalysis or to influence reaction selectivity, but such potential remains underexplored in published literature.
Use as Chemical Probes in Mechanistic Biochemical Studies
No specific studies were identified that utilize this compound or its derivatives as chemical probes for elucidating biochemical mechanisms. Piperidine and piperazine-based compounds are sometimes employed as scaffolds for developing probes to study biological targets like receptors and enzymes. nih.govnih.govrsc.org However, the application of this specific compound in such a capacity, for example, by labeling it for visualization or using it to perturb biological systems for mechanistic insights, has not been documented in accessible research.
Ligands in Coordination Chemistry and Materials Science
Detailed research on the role of this compound and its derivatives as ligands in coordination chemistry and materials science is not present in the available literature. Piperidine-containing molecules can act as N-donor ligands to form coordination complexes with various metal ions, which may have applications in areas such as metal-organic frameworks (MOFs) or as catalysts. switt.chnih.govrsc.orgmdpi.comnih.gov The coordination behavior of this sterically hindered diamine, which could lead to novel complex geometries and properties, has not been a subject of published investigation.
Role as Chemical Intermediates in the Synthesis of Complex Molecules
While piperidine derivatives are fundamental building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products, there are no specific, detailed examples in the literature of this compound serving as a key intermediate. nbinno.comnih.govrsc.orgacs.org The synthesis of complex organic structures often relies on the strategic use of such versatile scaffolds. researchgate.netmdpi.comlifechemicals.com However, the specific pathways and target molecules for which this compound might be a precursor are not documented.
Environmental Chemistry Studies
There is a lack of published research on the environmental fate of this compound, including its degradation pathways or its role in atmospheric chemistry. Studies on the atmospheric degradation of other cyclic amines, such as piperazine, have been conducted to understand their environmental impact. oup.comresearchgate.netnilu.comresearchgate.netacs.org However, similar investigations into the photo-oxidation, biodegradation, or other environmental transformation processes of this compound have not been reported.
Future Perspectives and Research Challenges in 2 Methyl 2 3 Methylpiperidin 1 Yl Propan 1 Amine Chemistry
Addressing Synthetic Complexities and Advancing Green Chemistry Approaches
The synthesis of 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine presents notable challenges due to its sterically hindered nature. The quaternary carbon atom bonded to the piperidine (B6355638) nitrogen and the primary amine group requires carefully designed synthetic routes. Traditional methods for the synthesis of sterically hindered amines can be inefficient, often requiring harsh reaction conditions and producing low yields. rsc.orgthieme-connect.com
Future research will likely focus on developing more efficient and atom-economical synthetic pathways. rsc.org Methodologies such as catalytic reductive amination of ketones could be explored, although the steric hindrance may pose a significant challenge. rsc.org The development of novel catalysts, potentially based on palladium or rhodium, could be instrumental in overcoming these synthetic hurdles. rsc.orgacs.org
From a green chemistry perspective, the synthesis of N-substituted piperidines is an area of active research. nih.govresearchgate.net Traditional methods often involve multi-step processes with significant waste generation. researchgate.net Future approaches for the synthesis of this compound and similar compounds could focus on:
One-pot reactions: Combining multiple synthetic steps into a single procedure to reduce solvent use and waste. researchgate.net
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. unibo.it
Catalytic methods: Employing catalysts to improve reaction efficiency and reduce energy consumption. rsc.org
| Green Chemistry Principle | Potential Application in Synthesis |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Catalysis | Employing catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents. nih.gov |
| Design for Energy Efficiency | Conducting synthetic steps at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the piperidine or propan-1-amine moieties. rsc.org |
Enhancing Computational Prediction Accuracy and Experimental Validation
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various physicochemical and biological properties. mdpi.comnih.govwikipedia.org These models correlate the chemical structure with specific activities, enabling the virtual screening of large numbers of compounds. researchgate.net
For a complex amine, key properties for computational prediction include:
pKa values: The basicity of the two amine groups will significantly influence the molecule's behavior.
Conformational analysis: The steric hindrance will dictate the preferred three-dimensional structure, affecting its interactions with other molecules.
Reactivity: Predicting the most likely sites of reaction and the activation energies for various transformations.
Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment. researchgate.net However, the accuracy of these computational predictions is highly dependent on the quality of the underlying theoretical models and parameters. A significant research challenge lies in the experimental validation of these computational predictions. researchgate.netntnu.no Techniques such as X-ray crystallography for determining the solid-state structure and various spectroscopic methods (NMR, IR) for characterizing its solution behavior will be crucial for refining and validating computational models. iransilicate.com
| Computational Method | Predicted Property | Experimental Validation Technique |
| QSAR/QSPR | Physicochemical properties (e.g., solubility, boiling point), Biological activity | Measurement of physical constants, In vitro assays |
| Density Functional Theory (DFT) | Molecular geometry, Electronic structure, Spectroscopic properties | X-ray crystallography, NMR spectroscopy, IR spectroscopy |
| Molecular Dynamics (MD) | Conformational dynamics, Interaction energies, Solvation properties | Advanced spectroscopic techniques (e.g., 2D NMR), Calorimetry |
Discovery of Novel Molecular Interaction Mechanisms with Non-Biological Targets
The presence of both a sterically hindered tertiary amine and a primary amine suggests that this compound could exhibit interesting and potentially novel molecular interaction mechanisms with non-biological targets. The lone pair of electrons on the tertiary nitrogen is sterically shielded, which could lead to selective interactions. While tertiary amines themselves cannot form hydrogen bonds as donors, they can act as hydrogen bond acceptors. quora.com
Future research could explore the interactions of this compound with various materials, such as:
Metal ions: The two amine groups could act as a bidentate ligand, forming complexes with a range of metal ions. The steric hindrance around the tertiary amine would influence the coordination geometry and stability of these complexes.
Supramolecular hosts: The molecule could act as a guest in various host-guest complexes, with the potential for selective binding based on size and shape complementarity.
π-systems: Tertiary amines are known to form π-complexes with electron-deficient aromatic systems. jst.go.jp The specific nature of these interactions for the title compound would be a subject for investigation.
Understanding these fundamental molecular interactions is key to unlocking potential applications in areas such as catalysis, separation science, and materials science.
Expansion of Non-Biological Material Science Applications and Catalyst Development
The unique structural features of this compound make it an interesting candidate for applications in material science and catalysis. Sterically hindered amines are widely used as non-nucleophilic bases in organic synthesis and as components of frustrated Lewis pairs. mdpi.com The presence of a primary amine group offers a handle for further functionalization, allowing the molecule to be tethered to polymers or solid supports.
Potential applications in material science include:
Polymer additives: The compound could be investigated as a light stabilizer or antioxidant in polymers, a known application for hindered amines. mdpi.com
Surface modification: The primary amine group could be used to graft the molecule onto the surface of materials like silica (B1680970) or graphene, modifying their surface properties. acgpubs.org
Component of functional materials: Incorporation into metal-organic frameworks (MOFs) or other porous materials could impart specific catalytic or adsorptive properties.
In the field of catalysis, hindered tertiary amines can act as catalysts or co-catalysts in a variety of reactions. poliuretanos.com.br The title compound could be explored as a catalyst for:
Polyurethane foam formation: Tertiary amines are used as catalysts in the production of polyurethanes. poliuretanos.com.br
Organic synthesis: As a non-nucleophilic base or as a ligand for metal-catalyzed reactions. mdpi.com
CO2 capture: Amine-based solvents are the current standard for post-combustion CO2 capture. The specific structure of this diamine might offer unique properties in this application. nih.gov
Piperidine-functionalized materials have already shown promise as reusable catalysts in organic synthesis. acgpubs.orgacgpubs.org
Development of Emerging Analytical Techniques for Complex Amine Structures
The characterization of a complex amine like this compound requires a suite of advanced analytical techniques. While standard methods like NMR and mass spectrometry are indispensable, emerging techniques could provide deeper insights into its structure and properties. iransilicate.com
Challenges in the analysis of this compound include:
Distinguishing between the two amine groups: The chemical environments of the primary and tertiary amines need to be clearly resolved.
Quantification in complex matrices: Developing sensitive and selective methods for detecting and quantifying the compound in various media is essential for application-oriented research.
Chiral analysis: If the 3-methylpiperidine (B147322) moiety is chiral, methods for separating and identifying the enantiomers or diastereomers would be necessary.
Emerging analytical techniques that could be applied include:
Advanced mass spectrometry techniques: Methods like ion mobility-mass spectrometry could provide information on the three-dimensional structure of the molecule in the gas phase.
Hyphenated chromatographic techniques: The coupling of gas or liquid chromatography with advanced detectors (e.g., high-resolution mass spectrometry) can provide comprehensive characterization of the compound and any impurities. bre.com
Computational spectroscopy: The combination of experimental spectroscopic data with theoretical calculations can lead to a more accurate and detailed structural assignment.
The development of robust analytical methods is a prerequisite for any further research and development involving this compound.
Q & A
Q. What are the optimized synthetic routes for 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methylpiperidine and 2-methyl-2-bromopropan-1-amine. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.
- Base choice : K₂CO₃ or Et₃N improves deprotonation efficiency.
- Temperature : Elevated temperatures (60–80°C) reduce reaction time but may increase side products.
Yields vary significantly (27–80%) depending on steric hindrance and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms amine proton environments (δ ~2.5–3.5 ppm) and piperidine ring carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₂₂N₂) with precision <5 ppm error.
- HPLC : Ensures purity (>99.8%) by detecting trace impurities from synthetic byproducts .
Q. What preliminary biological assays are used to screen this compound for pharmacological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) to assess affinity (Ki values).
- Enzyme Inhibition : Fluorescence-based assays for nitric oxide synthase (NOS) isoform interactions, leveraging structural analogs' data .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological target selectivity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Molecular Docking : Compare binding poses of (R)- and (S)-isomers with receptors (e.g., CCR5 or serotonin receptors) using software like AutoDock.
- In Vivo Studies : Evaluate pharmacokinetic differences (e.g., brain penetration) via LC-MS/MS analysis of plasma/tissue samples .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Methodological Answer :
- Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., benzyl groups) to enhance lipophilicity and receptor affinity.
- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl (CF₃) to improve metabolic stability (see analogs in ).
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features using X-ray crystallography (SHELX refinement ).
Q. How do researchers resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line consistency, ATP levels in enzyme assays).
- Meta-Analysis : Compare datasets across literature (e.g., IC₅₀ variations in NOS inhibition ) to identify confounding factors like solvent choice (DMSO vs. saline).
- In Silico Validation : Use machine learning models (e.g., Random Forest) to predict activity cliffs and validate outliers .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Co-Crystallization : Use small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing.
- Temperature Gradients : Slow cooling from saturated solutions (e.g., ethanol/water mixtures) promotes single-crystal growth.
- SHELXL Refinement : Apply twin refinement and disorder modeling for high-resolution structures .
Key Considerations for Researchers
- Data Reproducibility : Document solvent purity, catalyst batches, and ambient conditions to minimize variability.
- Ethical Compliance : Adhere to guidelines for in vivo studies (e.g., OECD 423 for acute toxicity) .
- Open-Source Tools : Utilize SHELX suite for crystallography and PubChem for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
